4-Chloro-2-methylquinoline 1-oxide
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Overview
Description
4-Chloro-2-methylquinoline 1-oxide is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. This compound, with the molecular formula C10H8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylquinoline 1-oxide can be achieved through several methods. One common approach involves the oxidation of 4-Chloro-2-methylquinoline using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent quinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 4-Chloro-2-methylquinoline.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Chloro-2-methylquinoline 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylquinoline 1-oxide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular pathways by modulating the expression of specific genes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical applications.
2-Methylquinoline: A parent compound with similar structural features.
Quinoline N-oxides: Compounds with similar oxidation states
Uniqueness
4-Chloro-2-methylquinoline 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups, along with the N-oxide functionality, makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-chloro-2-methyl-1-oxidoquinolin-1-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7-6-9(11)8-4-2-3-5-10(8)12(7)13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWHLIXOPMBWRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)Cl)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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